molecular formula C17H13Br2NO3 B11609943 6,8-dibromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one

6,8-dibromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11609943
M. Wt: 439.1 g/mol
InChI Key: BHYGEPKJWIIISW-UHFFFAOYSA-N
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Description

6,8-dibromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one: is a synthetic organic compound belonging to the benzoxazinone family This compound is characterized by the presence of bromine atoms at positions 6 and 8, a propoxyphenyl group at position 2, and a benzoxazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an appropriate anthranilic acid derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable propoxyphenyl halide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of the corresponding hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Functionalized derivatives with various nucleophiles.

Scientific Research Applications

Chemistry: 6,8-dibromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its brominated structure may also exhibit antimicrobial or antifungal properties, making it a candidate for drug discovery.

Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific biological pathways. The compound’s ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is largely dependent on its chemical structure and the specific biological target. The bromine atoms and the propoxyphenyl group play crucial roles in its interactions with molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by interacting with the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by binding to specific receptor sites.

    Disrupting Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

    6,8-dichloro-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with chlorine atoms instead of bromine.

    6,8-dibromo-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a methoxyphenyl group instead of a propoxyphenyl group.

    6,8-dibromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with an ethoxyphenyl group instead of a propoxyphenyl group.

Uniqueness: 6,8-dibromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both bromine atoms and the propoxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13Br2NO3

Molecular Weight

439.1 g/mol

IUPAC Name

6,8-dibromo-2-(3-propoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C17H13Br2NO3/c1-2-6-22-12-5-3-4-10(7-12)16-20-15-13(17(21)23-16)8-11(18)9-14(15)19/h3-5,7-9H,2,6H2,1H3

InChI Key

BHYGEPKJWIIISW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)O2

Origin of Product

United States

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